[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine
Description
Properties
IUPAC Name |
[8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3N3/c10-7-1-5(9(11,12)13)3-16-4-6(2-14)15-8(7)16/h1,3-4H,2,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSKIQIJCKDHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1C(F)(F)F)CN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffoldThe final step involves the addition of the methanamine group under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions yield corresponding oxides and amines .
Scientific Research Applications
Antiparasitic Properties
Research indicates that derivatives of imidazopyridine, including [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine, exhibit significant antiparasitic properties. A notable study demonstrated that certain imidazopyridine compounds showed promising activity against Leishmania parasites, suggesting their potential as therapeutic agents against leishmaniasis. The selectivity indices of these compounds indicate their efficacy and safety profiles in targeting specific parasites while minimizing toxicity to host cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of imidazopyridine derivatives. Modifications in substituent positions and types (e.g., trifluoromethyl vs. methoxy groups) have shown varying effects on selectivity and potency against target parasites. For instance, compounds with trifluoromethyl groups have been associated with enhanced lipophilicity and metabolic stability, which are desirable traits for drug candidates.
Toxicological Profile
The safety profile of this compound is essential for its potential therapeutic use. Preliminary studies suggest moderate inhibition of key cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions, emphasizing the need for thorough toxicological evaluations before clinical application.
Case Studies
Recent studies have focused on synthesizing and evaluating various imidazopyridine derivatives for their antiparasitic activity against Leishmania species. The results indicated that while some compounds exhibited high potency, others showed limited efficacy due to poor solubility or high metabolic instability.
Example Case Study: Efficacy Against Leishmania
In a comparative study involving several imidazopyridine derivatives:
- Compound A : pEC50 = 5.4, pCC50 = 4.2, Selectivity Index = 16
- Compound B : pEC50 = 5.3, pCC50 = 4.5, Selectivity Index = 6
- Compound C : pEC50 = 5.1, pCC50 = 4.5, Selectivity Index = 4
This data illustrates the varying degrees of activity and safety profiles among different derivatives.
| Compound ID | Substituent | pEC50 (Leishmania) | pCC50 (Cell Line) | Selectivity Index (SI) | Aqueous Solubility |
|---|---|---|---|---|---|
| A | Trifluoromethyl | 5.4 | 4.2 | 16 | Low |
| B | Methoxy | 5.3 | 4.5 | 6 | Moderate |
| C | Chlorine | 5.1 | 4.5 | 4 | Poor |
Mechanism of Action
The mechanism of action of [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
The trifluoromethyl group at position 6 is conserved across multiple analogs and is critical for metabolic stability and hydrophobic interactions .
Functional Group Impact on Solubility :
- The carboxylic acid derivative () exhibits higher aqueous solubility than the methanamine analog due to ionization at physiological pH.
- The benzyl-substituted analog () shows increased lipophilicity, favoring blood-brain barrier penetration for CNS applications.
Pharmacological Activity: Compounds with nitro groups (e.g., ’s 3-nitroimidazo[1,2-a]pyridines) demonstrate potent antitrypanosomal activity, suggesting that bromine/amine substitution in the target compound may retain similar efficacy . The ester derivative () acts as a prodrug, hydrolyzing in vivo to release active carboxylic acids, whereas the methanamine group enables direct interaction with biological targets .
Positional Isomerism :
- Relocating the trifluoromethyl group to position 2 () or the amine to position 8 alters electronic properties and binding affinity, highlighting the importance of substitution patterns in drug design.
Biological Activity
[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological implications based on recent studies.
- IUPAC Name : 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine
- Molecular Formula : C8H4BrF3N2
- Molecular Weight : 266.02 g/mol
- CAS Number : 1277178-00-3
Synthesis
The synthesis of this compound typically involves the bromination of imidazo-pyridine derivatives followed by the introduction of trifluoromethyl groups. Various methods, including palladium-catalyzed reactions, have been employed to achieve high yields and purity of the compound.
Antimicrobial Properties
Recent studies have highlighted the compound's potent antimicrobial activity against various bacterial strains. For instance, it has shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.097 to 0.78 µg/mL for different derivatives .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.097 |
| Bacillus subtilis | 0.78 |
| Salmonella enterica | 0.78 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibits an effective cytotoxicity profile with EC50 values between 3.1 to 4.8 µM, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymatic pathways involved in bacterial metabolism and cancer cell proliferation. It has been suggested that the trifluoromethyl group enhances its lipophilicity and facilitates better cell membrane penetration, thus improving its bioavailability and efficacy .
Case Study 1: Antibacterial Activity
In a comparative study on various imidazo-pyridine derivatives, this compound was found to outperform several standard antibiotics in inhibiting E. coli and S. aureus. The study emphasized the compound's potential as a lead candidate for developing new antibacterial agents amid rising antibiotic resistance .
Case Study 2: Anticancer Potential
Another investigation focused on the compound's anticancer properties revealed that it induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls .
Q & A
Q. What are the standard synthetic routes for [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine?
The synthesis typically involves cyclocondensation reactions. For example, a related imidazo[1,2-a]pyridine derivative was synthesized using ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃, yielding 65% product . Key considerations include:
- Reagent selection : Brominated intermediates (e.g., bromopyruvate) enhance reactivity for cyclization.
- Optimization : Adjusting pH (e.g., NaHCO₃) and temperature to avoid side reactions like over-bromination.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >97% purity .
Q. How is the compound characterized structurally?
Structural confirmation employs:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituents (e.g., trifluoromethyl at δ 120–125 ppm for ¹³C) .
- Mass spectrometry : High-resolution MS (HRMS) matches theoretical molecular weights (e.g., C₁₀H₈BrF₃N₃ requires exact mass 318.9784) .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ confirm C=N bonds in the imidazo ring .
Q. What are the stability and storage recommendations?
The compound is sensitive to light and moisture. Storage at room temperature in amber vials under inert gas (N₂ or Ar) is advised. Stability studies suggest degradation <5% over 12 months when stored at −20°C .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) may enhance cyclization efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates .
- Kinetic studies : Monitoring reaction progress via TLC or HPLC identifies optimal reaction times (e.g., 8–12 hours for complete conversion) .
- Contradictions : Lower yields (e.g., 61% in some protocols) may arise from competing side reactions, requiring iterative purification .
Q. How do structural modifications influence biological activity?
Derivatization at the methanamine group or bromine substitution alters pharmacological profiles:
- Trifluoromethyl group : Enhances metabolic stability and membrane permeability, critical for CNS-targeting agents .
- Bromine position : Para-substitution on aryl rings (e.g., 4-bromophenyl) improves binding to enzymes like cyclin-dependent kinases (CDKs) .
- Case study : Analogues with 4-fluorophenyl substituents showed 10-fold higher inhibitory activity against CDK2 compared to unsubstituted derivatives .
Q. What analytical methods resolve data discrepancies in purity assessments?
Conflicting purity reports (e.g., 97% vs. 98%) are addressed via:
- Cross-validation : Combining HPLC (C18 column, acetonitrile/water gradient) with GC-MS for volatile impurities .
- Elemental analysis : Confirms stoichiometry (e.g., C, H, N, Br content within ±0.3% of theoretical values) .
- X-ray crystallography : Resolves ambiguity in regioisomer formation (e.g., distinguishing 6- vs. 8-bromo derivatives) .
Q. How are degradation pathways studied under accelerated conditions?
Forced degradation studies involve:
- Thermal stress : Heating at 40–60°C for 48 hours to identify thermal breakdown products.
- Photolysis : UV exposure (254 nm) detects light-sensitive bonds (e.g., C-Br cleavage) .
- Hydrolytic stability : Incubation in acidic (pH 1.2) and basic (pH 10) buffers identifies hydrolyzable groups (e.g., trifluoromethyl stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
